1-[(2-methylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-methylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methylbenzylamine with 2,3,4-trifluorobenzoyl chloride to form an intermediate amide. This intermediate is then subjected to cyclization with a suitable dihydropyridine precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to streamline the process. Techniques such as microwave irradiation and solvent-free conditions can also be employed to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-[(2-methylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural similarity to biologically active dihydropyridines makes it a candidate for studying receptor interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine core can interact with calcium channels, modulating their activity. This interaction can influence various physiological processes, including muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with similar applications in cardiovascular medicine.
Felodipine: Used for its antihypertensive properties.
Uniqueness
1-[(2-methylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the trifluorophenyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other dihydropyridines .
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c1-12-5-2-3-6-13(12)11-25-10-4-7-14(20(25)27)19(26)24-16-9-8-15(21)17(22)18(16)23/h2-10H,11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHTWIHCINWVAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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